molecular formula C19H15F2N3OS B2405531 N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 922949-67-5

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2405531
CAS No.: 922949-67-5
M. Wt: 371.41
InChI Key: QAIHDEDCCAEVDT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15F2N3OS and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

1. Precursor in Heterocyclic Synthesis

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide has been utilized as a precursor for synthesizing various heterocyclic compounds. For instance, it has been used in the preparation of pyrazolo[3,4-d]-pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines, which are expected to have significant chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

2. Role in Synthesis of Pyridazine Derivatives

This compound also plays a role in the synthesis of pyridazine derivatives. For example, it has been used to prepare 3,4-diphenyl-5-cyanopyridazin-6-ones and their derivatives, which are important in the field of medicinal chemistry (F. A. Khalifa, 1990).

3. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity. This is particularly true for compounds synthesized through reactions with nitrogen-based nucleophiles, which have displayed good antimicrobial properties (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

4. Quantum Mechanical Studies

Quantum mechanical studies on derivatives of this compound, such as benzothiazolinone acetamide analogs, have been conducted. These studies explore electronic properties, non-linear optical activity, and potential use in dye-sensitized solar cells and photovoltaic efficiency modeling (Y. Mary et al., 2020).

5. Biological Activities

Derivatives of this compound have been evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition. In particular, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivatives have shown significant activity in urease inhibition (Y. Gull et al., 2016).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-12-4-2-3-5-14(12)16-8-9-19(24-23-16)26-11-18(25)22-17-7-6-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHDEDCCAEVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.